molecular formula C7H10N2 B13112206 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole

1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole

Cat. No.: B13112206
M. Wt: 122.17 g/mol
InChI Key: BLUUHKFIOWPMKS-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound features a fused ring system, combining a cyclopentane ring with an imidazole ring, and is characterized by the presence of a methyl group at the nitrogen atom. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of metal catalysts and controlled reaction environments ensures high yields and purity of the final product. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds .

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1,4,5,6-tetrahydrocyclopenta[d]imidazole
  • 1-Methylimidazole
  • Cyclopenta[d]imidazole

Comparison: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole is unique due to its fused ring system and the presence of a methyl group. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-cyclopenta[d]imidazole

InChI

InChI=1S/C7H10N2/c1-9-5-8-6-3-2-4-7(6)9/h5H,2-4H2,1H3

InChI Key

BLUUHKFIOWPMKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CCC2

Origin of Product

United States

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